p-Hydroxyphenyl chloroacetate

Description

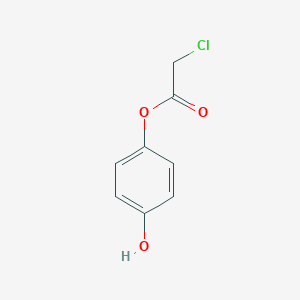

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFITYLBRZKZKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Hydroxyphenyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-hydroxyphenyl chloroacetate, a valuable intermediate in organic synthesis. The document details a feasible synthetic pathway, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, logical diagrams illustrating the synthesis and experimental workflow are provided to enhance understanding.

Introduction

This compound is a bifunctional organic molecule possessing both a phenolic hydroxyl group and a reactive chloroacetyl ester moiety. This unique combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The chloroacetyl group can readily undergo nucleophilic substitution, allowing for the introduction of various functional groups, while the phenolic hydroxyl offers a site for further modification or interaction with biological targets. This guide focuses on a practical and accessible method for its preparation via the selective mono-acylation of hydroquinone.

Synthesis Pathway

The most direct and viable pathway for the synthesis of this compound is the esterification of hydroquinone with chloroacetyl chloride. A key challenge in this synthesis is achieving selective mono-acylation of the symmetric hydroquinone to avoid the formation of the di-substituted by-product. The presented pathway is adapted from established methods for the mono-acetylation of hydroquinone, which utilize controlled reaction conditions to favor the desired product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, generated in situ from hydroquinone in the presence of a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The use of an aqueous basic solution and low temperatures helps to control the reactivity and improve the selectivity for the mono-esterified product.

Caption: Synthesis of this compound from hydroquinone.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the established procedure for the synthesis of hydroquinone monoacetate.[1]

Materials:

-

Hydroquinone

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of Hydroquinone Solution: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone (1.0 equivalent) in a solution of sodium hydroxide (1.0 equivalent) in deionized water.

-

Cooling: Cool the flask in an ice bath to maintain a temperature of 0°C.

-

Addition of Chloroacetyl Chloride: Prepare a solution of chloroacetyl chloride (1.0 equivalent) in tetrahydrofuran. Add this solution dropwise to the stirred hydroquinone solution over a period of 1 hour, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour, followed by stirring at room temperature for 2 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a small amount of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

The crude product, which may contain some di-substituted by-product and unreacted hydroquinone, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an approximation based on similar reactions and may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value | Reference / Note |

| Reactants | ||

| Hydroquinone Molar Mass | 110.11 g/mol | |

| Chloroacetyl Chloride Molar Mass | 112.94 g/mol | |

| Product | ||

| This compound Molar Mass | 186.59 g/mol | |

| Theoretical Yield | Dependent on starting material scale | |

| Approximate Experimental Yield | 40-60% | Estimated based on similar mono-acylation reactions |

| Reaction Conditions | ||

| Temperature | 0°C to Room Temperature | Critical for selectivity |

| Reaction Time | 3 hours | 1 hour at 0°C, 2 hours at room temperature |

| Solvent | Water / Tetrahydrofuran | Biphasic system |

| Base | Sodium Hydroxide | To deprotonate hydroquinone |

Characterization Data

The successful synthesis of this compound should be confirmed by various analytical techniques. The expected data is presented below.

| Analysis Method | Expected Results |

| Melting Point | A sharp melting point is expected for the pure compound. |

| ¹H NMR (Proton NMR) | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.2 ppm. - A singlet for the methylene protons (Cl-CH₂) around δ 4.3-4.7 ppm. - A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR (Carbon NMR) | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 115-155 ppm. - Methylene carbon (Cl-CH₂) around δ 40-45 ppm. |

| IR (Infrared Spectroscopy) | - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3500 cm⁻¹. - A strong C=O stretching band for the ester carbonyl group around 1750-1770 cm⁻¹. - C-O stretching bands for the ester and phenol. - A C-Cl stretching band around 700-800 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (186.59 g/mol ) and characteristic fragmentation patterns. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

This technical guide outlines a robust and adaptable pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, selective mono-acylation of hydroquinone can be achieved. The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers in the fields of organic synthesis and drug development. The successful synthesis and characterization of this versatile intermediate will enable its application in the creation of a wide range of novel and potentially bioactive molecules.

References

In-Depth Technical Guide: p-Hydroxyphenyl chloroacetate (CAS 10421-12-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

p-Hydroxyphenyl chloroacetate , with the CAS number 10421-12-2 , is an organic compound with the chemical formula C₈H₇ClO₃. It is also known by other names including 4-Hydroxyphenyl chloroacetate and acetic acid, 2-chloro-, 4-hydroxyphenyl ester. This compound belongs to the class of phenyl esters and is a derivative of hydroquinone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Density | 1.363 g/cm³ | [1] |

| Boiling Point | 308.9 °C at 760 mmHg | [1] |

| Flash Point | 140.6 °C | [1] |

| Vapor Pressure | 0.000364 mmHg at 25 °C | [1] |

| Refractive Index | 1.561 | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Phenyl Esters

The following is a generalized protocol based on the synthesis of similar compounds, which can be optimized for the synthesis of this compound.

Materials:

-

Hydroquinone

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Procedure:

-

Dissolve hydroquinone in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture via the dropping funnel with continuous stirring. The reaction is often exothermic, and slow addition helps to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).

-

Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove the excess base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted acidic components, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by techniques such as recrystallization or column chromatography.

Logical Workflow for Synthesis:

Spectroscopic Data and Structural Elucidation

While specific spectra for this compound are not available in the provided search results, a theoretical analysis based on its structure can provide expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic protons on the hydroquinone ring will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling. The methylene protons (CH₂) adjacent to the chlorine atom and the ester group will appear as a singlet in the region of δ 4.0-5.0 ppm. The phenolic hydroxyl proton will give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around δ 165-175 ppm), the aromatic carbons (in the range of δ 110-160 ppm), and the methylene carbon attached to the chlorine (around δ 40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

-

A strong, sharp absorption band around 1750-1770 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group.

-

C-O stretching vibrations for the ester will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹.

-

The C-Cl stretching vibration will likely be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (186.59 g/mol for the most common isotopes) would be expected. Common fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the ester bond, leading to fragment ions corresponding to the hydroquinone cation radical and the chloroacetyl cation.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited in the provided search results, the activities of structurally related compounds suggest potential areas for investigation.

Antimicrobial and Anti-inflammatory Potential

Compounds containing chloroacetamide and hydroxyphenyl moieties have been reported to exhibit a range of biological activities. For instance, various chloroacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Similarly, compounds with a p-hydroxyphenyl group are known to possess anti-inflammatory and antioxidant properties. The combination of these structural features in this compound suggests that it could be a candidate for screening in these therapeutic areas.

Signaling Pathway Interactions

Given the anti-inflammatory potential of related hydroxyphenyl compounds, this compound could potentially modulate inflammatory signaling pathways. These pathways often involve key protein kinases and transcription factors that regulate the expression of pro-inflammatory cytokines and mediators.

Hypothetical Signaling Pathway Interaction:

It is important to emphasize that this is a hypothetical pathway based on the activities of structurally similar compounds. Further experimental validation is necessary to determine the actual biological targets and mechanism of action of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable organic compound with potential for further investigation in the fields of medicinal chemistry and drug development. The presence of a reactive chloroacetyl group and a biologically relevant hydroxyphenyl moiety makes it an interesting scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Developing and optimizing a detailed, high-yield synthesis protocol.

-

Comprehensive spectroscopic characterization to confirm its structure and purity.

-

Systematic screening for biological activities, particularly antimicrobial and anti-inflammatory effects.

-

Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.

This in-depth technical guide provides a foundation for researchers and scientists to begin their exploration of this compound and its potential applications.

References

An In-depth Technical Guide to the Molecular Structure of p-Hydroxyphenyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenyl chloroacetate is a chemical compound of interest in various scientific domains, including organic synthesis and potentially in the screening for biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available experimental data. A thorough understanding of its structure is paramount for predicting its reactivity, designing synthetic routes, and exploring its potential applications in fields such as medicinal chemistry and materials science. This document consolidates key data to serve as a foundational resource for professionals engaged in research and development.

Molecular Structure and Identification

This compound, also known as 4-hydroxyphenyl chloroacetate, is an ester of hydroquinone and chloroacetic acid. The molecule consists of a para-substituted benzene ring with a hydroxyl group and a chloroacetate ester group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 10421-12-2 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| InChI | InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | [1] |

| SMILES | ClCC(=O)Oc1ccc(O)cc1 | (Structure-based generation) |

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its handling, storage, and application in experimental settings. The properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Density | 1.363 g/cm³ | [1] |

| Boiling Point | 308.9 °C at 760 mmHg | [1] |

| Flash Point | 140.6 °C | [1] |

| Refractive Index | 1.561 | [1] |

| Vapor Pressure | 0.000364 mmHg at 25°C | [1] |

Synthesis and Characterization

While specific experimental data for this compound is limited, characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, including the substitution pattern on the aromatic ring and the presence of the chloroacetyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and carbon-chlorine (C-Cl stretch) bonds.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, further aiding in structure elucidation.

Due to the lack of specific published experimental data, a detailed protocol and quantitative spectral data tables cannot be provided at this time.

Potential Biological Activity

While no specific studies on the biological activity of this compound have been identified, the presence of the chloroacetamide moiety suggests a potential for antimicrobial properties. Chloroacetamides are a known class of compounds with a wide range of biological activities. Further research and screening would be necessary to determine if this compound exhibits any significant biological effects.

Logical Relationships in Structural Analysis

The process of confirming the structure of this compound involves a logical workflow integrating various analytical techniques.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

This technical guide has summarized the currently available information on the molecular structure of this compound. While foundational data such as its chemical identifiers and some physicochemical properties are established, a significant gap exists in the publicly available experimental data for its synthesis, detailed spectral characterization, and biological activity. The provided information serves as a starting point for researchers and drug development professionals. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to p-Hydroxyphenyl chloroacetate: Properties, Synthesis, and Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenyl chloroacetate, a halogenated phenolic ester, holds significance as a chemical intermediate in various synthetic pathways. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and potential applications, with a particular focus on its relevance to drug development as a potential tyrosinase inhibitor. Detailed experimental protocols, spectral data, and pathway diagrams are included to support researchers in their understanding and utilization of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature. Its core structure consists of a phenyl ring substituted with a hydroxyl group and a chloroacetate ester group at the para position. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-hydroxyphenyl 2-chloroacetate | |

| CAS Number | 10421-12-2 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Solid | |

| Density | 1.363 g/cm³ | [1] |

| Boiling Point | 308.9 °C at 760 mmHg | [1] |

| Flash Point | 140.6 °C | [1] |

| Refractive Index | 1.561 | [1] |

| Vapour Pressure | 0.000364 mmHg at 25°C | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of hydroquinone with chloroacetyl chloride. This reaction is a common method for forming esters from phenols and acyl chlorides.

General Experimental Protocol: Esterification of Hydroquinone

Materials:

-

Hydroquinone

-

Chloroacetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

Ice

-

Apparatus for stirring, cooling, and extraction

Procedure:

-

Dissolve hydroquinone in an anhydrous aprotic solvent in a flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add a suitable base to the solution to act as a scavenger for the HCl produced during the reaction.

-

Slowly add a stoichiometric amount of chloroacetyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water or ice.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (to remove the base), a saturated sodium bicarbonate solution (to remove any unreacted chloroacetyl chloride), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Logical Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow.

Caption: A logical workflow for the synthesis of this compound.

Spectral Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.2 ppm. - A singlet for the methylene protons (Cl-CH₂) around δ 4.3-4.7 ppm. - A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 115-155 ppm. - Methylene carbon (Cl-CH₂) around δ 40-45 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. - A strong C=O stretching band for the ester carbonyl group around 1750-1770 cm⁻¹. - C-O stretching bands for the ester and phenol around 1100-1300 cm⁻¹. - C-Cl stretching band around 600-800 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. - Fragmentation may involve the loss of the chloroacetyl group or cleavage of the ester bond. |

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is primarily dictated by the ester and the chloroalkyl functionalities. The ester group can undergo hydrolysis under acidic or basic conditions to yield hydroquinone and chloroacetic acid. The chlorine atom is susceptible to nucleophilic substitution reactions.

Of particular interest to drug development professionals is the structural similarity of the hydroquinone moiety to known tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders and in the development of skin-lightening agents.[3][4][5]

Tyrosinase Inhibition and the Melanin Synthesis Pathway

Melanin synthesis is initiated by the oxidation of L-tyrosine to L-DOPA, a reaction catalyzed by tyrosinase.[3][6] Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone, which is a precursor for both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).[6] Hydroquinone and its derivatives are known to inhibit tyrosinase, thereby blocking the initial steps of melanogenesis.[2][7][8] The proposed mechanism of action for hydroquinone-based inhibitors often involves competitive inhibition, where the inhibitor competes with the natural substrate (tyrosine) for the active site of the enzyme.[7]

Caption: The role of tyrosinase in melanin synthesis and its potential inhibition.

The ester linkage in this compound could potentially serve as a pro-drug feature, where the compound is hydrolyzed in vivo to release hydroquinone, the active tyrosinase inhibitor. Further research is warranted to explore the inhibitory activity of this compound and its derivatives against tyrosinase and their potential as therapeutic agents for skin pigmentation disorders.

Conclusion

This compound is a versatile chemical intermediate with established physical and chemical properties. While detailed experimental protocols and specific spectral data are not abundantly available in public literature, its synthesis can be achieved through standard esterification procedures. The structural relationship of its hydroquinone core to known tyrosinase inhibitors suggests a promising avenue for research in drug development, particularly in the field of dermatology. This guide provides a foundational understanding for scientists and researchers to further investigate the potential of this compound and its derivatives.

References

- 1. Understanding Tyrosinase Inhibitors [614beauty.com]

- 2. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 4. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Hydroquinone? [synapse.patsnap.com]

- 8. Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives [jstage.jst.go.jp]

An In-depth Technical Guide to the Solubility of p-Hydroxyphenyl Chloroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-hydroxyphenyl chloroacetate in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous compounds, p-hydroxyphenylacetic acid and p-hydroxybenzoic acid, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₈H₇ClO₃. It is a derivative of phenol and chloroacetic acid. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes in the pharmaceutical and chemical industries.

Chemical Structure:

(Simplified representation)

Predicted Solubility Profile

Generally, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group and dipole-dipole interactions with the chloroacetate moiety. Its solubility is likely to be lower in nonpolar solvents.

Comparative Solubility Data of Structurally Similar Compounds

To provide a reasonable estimation of the solubility of this compound, the following tables summarize the quantitative solubility data for p-hydroxybenzoic acid and p-hydroxyphenylacetic acid in various organic solvents. These compounds share the key structural motif of a hydroxyl-substituted phenyl ring, making them useful surrogates for predicting solubility trends.

Table 1: Solubility of p-Hydroxybenzoic Acid in Various Solvents at 25°C [1]

| Solvent | Solubility (g/kg of solvent) |

| Methanol | 555.8 |

| Ethanol | 432.7 |

| 2-Propanol | 362.0 |

| Acetone | 322.3 |

| Ethyl Acetate | 117.7 |

| Toluene | 1.5 |

| Water | 6.1 |

Table 2: Solubility of p-Hydroxyphenylacetic Acid in Various Solvents at 20°C [1]

| Solvent | Solubility (g/kg of solvent) |

| Methanol | 2915 |

| Ethanol | 2064 |

| 2-Propanol | 1382 |

| Acetone | 1720 |

| Ethyl Acetate | 825.4 |

| Chloroform | 637.1 |

| Toluene | 377.9 |

| Water | 15.8 |

Note: The significant difference in solubility between p-hydroxybenzoic acid and p-hydroxyphenylacetic acid, particularly in less polar solvents, is noteworthy. The additional methylene group in p-hydroxyphenylacetic acid appears to increase its solubility in a wider range of organic solvents.

Based on these data, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone. Its solubility in nonpolar solvents like toluene is expected to be limited.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.

4.1. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid.[2][3][4][5]

Principle: A saturated solution is prepared at a constant temperature, and a known volume or mass of the saturated solution is evaporated to dryness. The mass of the remaining solid solute is then determined.

Apparatus and Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. The filter and collection vial should also be at the experimental temperature if possible.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a fume hood or using a rotary evaporator.

-

Once the bulk of the solvent is removed, place the vial in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the vial in a desiccator before each weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the saturated solution.

-

Express the solubility in grams of solute per 100 grams of solvent or other desired units.

-

4.2. UV-Vis Spectroscopic Method

The UV-Vis spectroscopic method is a sensitive and rapid technique suitable for compounds that absorb ultraviolet or visible light.[6][7][8][9]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound (analytical standard grade)

-

Selected organic solvent (UV grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of different known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a sample of the clear supernatant and filter it.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent using either the gravimetric or spectroscopic method.

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents is currently limited in the public domain, this guide provides a strong foundation for researchers and drug development professionals. By leveraging data from structurally similar compounds, a qualitative understanding of its solubility profile can be established. More importantly, the detailed experimental protocols provided herein offer a clear pathway to generating precise and reliable solubility data tailored to specific research and development needs. The systematic application of these methods will enable the accurate characterization of this compound's solubility, a critical parameter for its effective utilization in various scientific and industrial applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. dlt.ncssm.edu [dlt.ncssm.edu]

- 7. scirp.org [scirp.org]

- 8. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

Spectral Analysis of p-Hydroxyphenyl Chloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for p-Hydroxyphenyl chloroacetate, a molecule of interest in various research and development applications. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from known spectral data of analogous compounds, including other substituted phenylacetates and phenolic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (Chloroacetyl) | 4.3 - 4.7 | Singlet | N/A |

| Ar-H (ortho to -OH) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |

| Ar-H (ortho to -OCOCH₂Cl) | 7.1 - 7.3 | Doublet | 8.0 - 9.0 |

| Ar-OH | 5.0 - 6.0 (variable) | Broad Singlet | N/A |

Caption: Predicted ¹H NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (Chloroacetyl) | 40 - 45 |

| C=O (Ester) | 165 - 170 |

| Ar-C (ipso to -OH) | 150 - 155 |

| Ar-C (ipso to -OCOCH₂Cl) | 145 - 150 |

| Ar-C (ortho to -OH) | 115 - 120 |

| Ar-C (ortho to -OCOCH₂Cl) | 120 - 125 |

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Ester) | 1750 - 1770 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Caption: Predicted major infrared absorption bands for this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [M]⁺ | 186/188 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M - COCH₂Cl]⁺ | 109 | Loss of the chloroacetyl group |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₅H₅]⁺ | 65 | Cyclopentadienyl cation |

Caption: Predicted key fragments in the electron ionization mass spectrum of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining NMR, IR, and MS spectra for an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If required for chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹. An appropriate number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the peak positions (in cm⁻¹) and intensities to known correlation charts to confirm the presence of key structural features.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molar mass of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose logical fragmentation pathways to explain the formation of the observed fragment ions, which can provide valuable structural information.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: General workflow for the spectral characterization of this compound.

An In-depth Technical Guide on the Core Mechanism of Action of p-Hydroxyphenyl Chloroacetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, direct experimental studies on the specific mechanism of action of p-hydroxyphenyl chloroacetate are not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of its constituent chemical moieties: the p-hydroxyphenyl group and the chloroacetate group. The proposed mechanism is supported by evidence from studies on structurally related compounds. All quantitative data and experimental protocols are provided as illustrative examples of how one might investigate this compound.

Executive Summary

This compound is a bifunctional small molecule containing a p-hydroxyphenyl group, common in many biologically active compounds including anti-inflammatory agents, and a reactive chloroacetate moiety, a known alkylating agent. Based on available evidence from related compounds, we propose a "guided covalent inhibition" mechanism of action. In this model, the p-hydroxyphenyl group directs the molecule to the active sites of key inflammatory signaling proteins, such as kinases in the NF-κB and MAPK pathways. Once positioned, the chloroacetate group forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the protein's active site, leading to irreversible inhibition. This dual-action mechanism suggests that this compound may be a potent and specific modulator of inflammatory signaling.

Proposed Mechanism of Action: Guided Covalent Inhibition

The proposed mechanism of action for this compound involves two key steps:

-

Non-covalent Binding and Recognition: The p-hydroxyphenyl moiety of the molecule is a well-established pharmacophore that can interact with the active sites of various enzymes, particularly those involved in inflammatory pathways. For instance, compounds containing the p-hydroxyphenyl group have been shown to inhibit IKKβ, a critical kinase in the NF-κB signaling cascade. This initial, non-covalent binding event provides the specificity for the compound's action.

-

Covalent Alkylation and Irreversible Inhibition: Following the initial binding, the electrophilic chloroacetate group is positioned in close proximity to a nucleophilic amino acid residue, such as cysteine, within the active site of the target protein. The chloroacetate then acts as an alkylating agent, forming a stable covalent bond with the protein. This irreversible modification leads to the permanent inactivation of the enzyme, effectively shutting down the downstream signaling pathway. Chloroacetamide, a related compound, is a known alkylating agent of cysteine residues.

This "guided missile" approach, where one part of the molecule provides specificity and another provides the reactive "warhead," is a powerful strategy in drug design for achieving high potency and prolonged duration of action.

Key Signaling Pathways Implicated

Based on the known activities of p-hydroxyphenyl-containing compounds, the primary signaling pathways likely to be targeted by this compound are the NF-κB and MAPK pathways, which are central regulators of inflammation.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune response and inflammation. A key step in its activation is the phosphorylation of IκBα by the IκB kinase (IKK) complex, particularly the IKKβ subunit. Inhibition of IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. (E)-2,4-bis(p-hydroxyphenyl)-2-butenal has been shown to directly bind to and inhibit IKKβ[1]. We hypothesize that this compound targets IKKβ in a similar manner, but with the added effect of covalent inactivation.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, cell proliferation, and apoptosis. Chalcone derivatives containing a p-hydroxyphenyl group have been shown to suppress this pathway by inhibiting upstream kinases like Akt[2].

Quantitative Data (Illustrative Examples)

As direct experimental data for this compound is unavailable, the following tables present hypothetical data to illustrate the expected potency and selectivity based on the proposed mechanism.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type |

| IKKβ | 50 | In vitro kinase assay |

| p38α (MAPK) | 250 | In vitro kinase assay |

| JNK1 (MAPK) | 800 | In vitro kinase assay |

| ERK1 (MAPK) | >10,000 | In vitro kinase assay |

Table 2: Cellular Anti-Inflammatory Activity

| Cell Line | Stimulant | Readout | EC50 (µM) |

| THP-1 macrophages | LPS | TNF-α release | 0.5 |

| A549 lung epithelial | IL-1β | IL-6 release | 1.2 |

| HUVEC endothelial | TNF-α | VCAM-1 expression | 2.5 |

Experimental Protocols (Illustrative Examples)

The following protocols describe how the proposed mechanism of action of this compound could be experimentally validated.

IKKβ In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on IKKβ kinase activity.

Methodology:

-

Recombinant human IKKβ is incubated with a fluorescently labeled IκBα peptide substrate and ATP.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

-

IC50 values are calculated from the dose-response curve.

-

To test for irreversible binding, a "wash-out" experiment is performed where the enzyme is pre-incubated with the compound, then diluted to a non-inhibitory concentration before adding the substrate.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with IKKβ in a cellular context.

Methodology:

-

Intact cells are treated with either vehicle or this compound.

-

The cells are heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated by centrifugation.

-

The amount of soluble IKKβ at each temperature is determined by Western blotting.

-

Binding of the compound will stabilize the target protein, resulting in a higher melting temperature.

Caption: Workflow for validating the proposed mechanism of action.

Conclusion

The available evidence strongly suggests that this compound acts as a guided covalent inhibitor of key kinases in inflammatory signaling pathways, particularly IKKβ in the NF-κB pathway. The p-hydroxyphenyl moiety likely provides the binding specificity, while the chloroacetate group ensures potent, irreversible inhibition through alkylation of the target protein. This proposed mechanism of action warrants further experimental validation and highlights the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Future work should focus on identifying the specific amino acid residues targeted by the compound and elucidating its broader effects on the cellular proteome.

References

- 1. (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal inhibits tumor growth via suppression of NF-κB and induction of death receptor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of p-Hydroxyphenyl chloroacetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenyl chloroacetate is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, a detailed synthesis protocol, and a proposed workflow for the evaluation of its biological activity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further chemical reactions.

| Property | Value |

| CAS Number | 10421-12-2 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | 308.9 °C at 760 mmHg (predicted) |

| Density | 1.363 g/cm³ (predicted) |

| Flash Point | 140.6 °C (predicted) |

| Refractive Index | 1.561 (predicted) |

Synthesis of this compound

Experimental Protocol: Synthesis via Esterification

Materials:

-

p-Hydroxyphenol (Hydroquinone)

-

Chloroacetyl chloride

-

Pyridine (or another suitable base/catalyst)

-

Anhydrous diethyl ether (or another suitable inert solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with p-hydroxyphenol and an anhydrous inert solvent such as diethyl ether. The flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube.

-

Addition of Base: A suitable base, such as pyridine, is added to the stirred solution. The amount of base should be at least stoichiometric to the p-hydroxyphenol.

-

Addition of Chloroacetyl Chloride: Chloroacetyl chloride is dissolved in the same anhydrous solvent and added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The pyridinium hydrochloride salt formed is filtered off. The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any unreacted acidic impurities), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Biological Activity: A Proposed Investigation

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the structurally related compound, p-hydroxyphenyl acrylate, has demonstrated antimicrobial properties.[1][2] This suggests that this compound may also exhibit biological activity, particularly as an antimicrobial agent. The chloroacetyl group is a known reactive moiety that can alkylate biological nucleophiles, which could be a potential mechanism of action.

Proposed Experimental Workflow: Antimicrobial Screening

A standard workflow to assess the potential antimicrobial activity of this compound is outlined below.

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Method: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound where no turbidity (growth) is observed.

2. Minimum Bactericidal Concentration (MBC) Assay:

-

Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

-

Method: Following the MIC assay, an aliquot from the wells showing no growth is subcultured onto an agar plate. After incubation, the number of colony-forming units (CFUs) is counted to determine the concentration at which bactericidal activity occurs.

3. Mechanism of Action Studies (Hypothetical):

-

Based on the reactive nature of the chloroacetyl group, further studies could investigate its potential to interact with key cellular components. This could involve assays to measure enzyme inhibition or interaction with cellular nucleophiles.

Conclusion

This compound is a readily synthesizable organic compound with potential applications as a chemical intermediate. While its biological activity has not been explicitly studied, related compounds suggest that it may possess antimicrobial properties. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the synthesis and biological evaluation of this and similar molecules. Further research is warranted to fully characterize its chemical reactivity and to uncover its potential therapeutic applications.

References

In-Depth Technical Guide: Safety and Handling of p-Hydroxyphenyl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for p-Hydroxyphenyl chloroacetate (CAS Number: 10421-12-2). Due to the absence of a dedicated Safety Data Sheet (SDS), this document compiles and extrapolates information from the known hazards of its constituent functional groups—a phenolic hydroxyl group and a chloroacetate ester—as well as data from structurally similar compounds. This guide is intended to supplement, not replace, standard laboratory safety procedures and professional judgment.

Chemical and Physical Properties

A foundational understanding of the physical characteristics of this compound is essential for its safe handling and use in experimental settings. The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 10421-12-2 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Boiling Point | 308.9°C at 760 mmHg | [1] |

| Flash Point | 140.6°C | [1] |

| Density | 1.363 g/cm³ | [1] |

| Refractive Index | 1.561 | [1] |

| Vapor Pressure | 0.000364 mmHg at 25°C | [1] |

Hazard Identification and Risk Assessment

Potential Health Hazards:

-

Acute Toxicity: Chloroacetate esters are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[2]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

-

Sensitization: Repeated or prolonged contact may lead to skin sensitization.

Potential Reactivity Hazards:

-

Reaction with Water/Moisture: Similar to other chloroacetate esters, this compound may react with water or moist air, potentially producing hydrogen chloride gas, which is corrosive.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.

-

Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following guidelines are based on best practices for handling reactive and potentially toxic chemicals.[3][4]

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating the substance or performing reactions that may generate vapors or aerosols.

-

Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of exposure, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Experimental Protocols

The following section outlines a potential synthetic route for this compound based on established methods for the esterification of phenols. This protocol should be adapted and optimized based on specific laboratory conditions and a thorough risk assessment.

Synthesis of this compound via Esterification

This procedure is adapted from the general method for the esterification of phenols with acyl chlorides.[5][6][7]

Materials:

-

p-Hydroxyphenol (4-aminophenol)

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous base (e.g., pyridine, triethylamine)

Procedure:

-

In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-Hydroxyphenol in the anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add the anhydrous base to the solution while stirring.

-

From the dropping funnel, add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC.

-

Quench the reaction by the slow addition of cold water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Safety Workflow for Synthesis:

Caption: Workflow for the safe synthesis of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.

-

Moisture Sensitivity: Protect from moisture to prevent hydrolysis and the release of corrosive byproducts.

Emergency Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.

Logical Relationship of Hazards and Protective Measures:

Caption: Relationship between hazards of this compound and control measures.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.

-

Waste Segregation: Segregate halogenated organic waste from non-halogenated waste.

-

Containerization: Collect waste in clearly labeled, sealed containers.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

This technical guide is intended to provide a starting point for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to use this information to conduct their own comprehensive risk assessments before commencing any experimental work with this compound. Always prioritize safety and adhere to the established protocols of your institution.

References

- 1. chemnet.com [chemnet.com]

- 2. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Degradation Products of p-Hydroxyphenyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation products and pathways of p-hydroxyphenyl chloroacetate. Due to the limited availability of direct studies on this specific molecule, this paper synthesizes information from studies on structurally related compounds to propose the most probable degradation routes. This guide is intended to support researchers and drug development professionals in anticipating potential stability issues and designing appropriate analytical methods for substances containing this moiety.

Introduction

This compound is an organic compound featuring a phenolic hydroxyl group and a chloroacetate ester. The presence of these functional groups makes the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the potential degradation products is crucial for ensuring the safety, efficacy, and stability of any pharmaceutical or chemical product containing this molecule. This guide outlines the predicted degradation pathways and products based on established chemical principles and data from analogous structures.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by the reactivity of the ester linkage and the chloroacetyl group, as well as the phenolic ring.

Hydrolysis of the Ester Bond

The most probable degradation pathway for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base and would result in the cleavage of the ester linkage to yield hydroquinone and chloroacetic acid.

Hydrolysis of the Chloroacetyl Group

The chloroacetate moiety, either in the parent molecule or as the degradation product chloroacetic acid, is susceptible to hydrolysis. This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, leading to the formation of a glycolic acid derivative. The hydrolysis of chloroacetic acid itself is a well-documented process that yields glycolic acid.[1][2]

Oxidation of the Phenolic Ring

The hydroquinone formed from the initial ester hydrolysis is highly susceptible to oxidation. In the presence of oxygen or other oxidizing agents, hydroquinone can be oxidized to p-benzoquinone. This process can be a significant degradation pathway, especially under oxidative stress conditions.

Key Degradation Products

Based on the predicted degradation pathways, the primary degradation products of this compound are expected to be:

-

Hydroquinone: Formed via the hydrolysis of the ester bond.

-

Chloroacetic Acid: Also formed via the hydrolysis of the ester bond.

-

Glycolic Acid: Formed from the subsequent hydrolysis of chloroacetic acid.[1]

-

p-Benzoquinone: Formed from the oxidation of hydroquinone.

Quantitative Data Summary

The following tables summarize the expected quantitative data from forced degradation studies of this compound. These values are illustrative and based on typical outcomes for similar compounds. Actual results may vary depending on the specific experimental conditions.

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Degradation of this compound | Major Degradation Products |

| Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) | ~ 25% | Hydroquinone, Chloroacetic Acid |

| Basic Hydrolysis (0.1 M NaOH, 25°C, 4h) | > 90% | Hydroquinone, Chloroacetic Acid |

| Oxidative (3% H₂O₂, 25°C, 24h) | ~ 40% | Hydroquinone, p-Benzoquinone, Chloroacetic Acid |

| Thermal (80°C, 72h) | ~ 15% | Hydroquinone, Chloroacetic Acid |

| Photolytic (ICH Q1B, 24h) | ~ 30% | Hydroquinone, p-Benzoquinone, Chloroacetic Acid |

Table 2: Relative Abundance of Key Degradation Products under Different Stress Conditions

| Degradation Product | Acidic Hydrolysis | Basic Hydrolysis | Oxidative | Thermal | Photolytic |

| Hydroquinone | +++ | +++ | ++ | +++ | ++ |

| Chloroacetic Acid | +++ | +++ | ++ | +++ | ++ |

| Glycolic Acid | + | + | + | + | + |

| p-Benzoquinone | - | - | +++ | - | +++ |

| (+++: High, ++: Medium, +: Low, -: Not Detected) |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to identify and quantify the degradation products of this compound.

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 4 hours. Neutralize with 0.1 M hydrochloric acid and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the sample in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

-

Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Dilute the exposed solution to a final concentration of 0.1 mg/mL with the mobile phase.

Analytical Method for Degradation Products

Objective: To separate, identify, and quantify this compound and its degradation products.

Methodology:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector and a Mass Spectrometric (MS) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-90% B

-

20-25 min: 90% B

-

25-26 min: 90-10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection:

-

PDA: 200-400 nm.

-

MS (ESI): Positive and negative ion modes, scanning from m/z 50 to 500.

-

-

Visualizations

The following diagrams illustrate the predicted degradation pathways and a typical experimental workflow.

References

"discovery and history of p-Hydroxyphenyl chloroacetate"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenyl chloroacetate, a bifunctional organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, allows for a variety of chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its synthesis, physicochemical properties, and potential applications.

Discovery and History